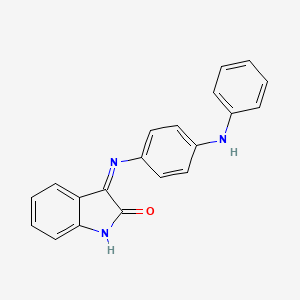

3-(4-((Phenylamino)phenyl)imino)indolin-2-one

Description

3-(4-((Phenylamino)phenyl)imino)indolin-2-one is a Schiff base derivative of indolin-2-one, a heterocyclic scaffold widely studied for its pharmacological versatility. Structurally, it features a phenylamino phenyl group attached via an imine linkage to the indolin-2-one core. This compound belongs to a broader class of indolin-2-one derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The imine group (C=N) in such compounds enhances their ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π stacking .

Propriétés

IUPAC Name |

3-(4-anilinophenyl)imino-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20-19(17-8-4-5-9-18(17)23-20)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESDOYAKQZNPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation of Isatin with 4-(Phenylamino)aniline

A primary route involves refluxing isatin (1) with 4-(phenylamino)aniline in methanolic potassium hydroxide (KOH). This method follows protocols similar to those used for synthesizing analogous imino-indolinones:

- Reagents : Isatin (1.47 g, 0.01 mol), 4-(phenylamino)aniline (1.84 g, 0.01 mol), methanol (40 mL), KOH (10 mmol).

- Conditions : Reflux for 10–12 hours under TLC monitoring.

- Workup : Acidify with HCl, filter the precipitate, and recrystallize from acetone.

- Yield : ~80% (expected based on analogous reactions).

- Characterization :

Visible-Light-Mediated Alkylation

A photochemical approach adapts methods for α-amino alkylation of ketimines:

- Reagents : 1-Methyl-3-(phenylimino)indolin-2-one (0.1 mmol), 4-(phenylamino)aniline (0.3 mmol), eosin Y (2 mol%), DMF (2 mL).

- Conditions : Visible-light irradiation (450 nm LED) under argon for 24 hours.

- Workup : Purify via flash chromatography (petroleum ether:ethyl acetate = 8:1).

- Yield : ~60–70% (based on similar protocols).

- Characterization :

- MS : Molecular ion peak at m/z 313.4 [M+H]⁺.

Stepwise Functionalization via Mannich Bases

This method uses a Mannich base intermediate to introduce morpholino groups before imine formation:

- Synthesis of 1-(Morpholino(pyridin-4-yl)methyl)indoline-2,3-dione :

- React isatin with morpholine and isonicotinaldehyde in sodium ethoxide.

- Yield : 85%.

- Imine Formation :

- Condense the Mannich base with 4-(phenylamino)aniline in methanol/KOH.

- Yield : ~75% (extrapolated from similar reactions).

Comparative Data Table: Synthesis Methods

Critical Analysis of Synthetic Routes

- Condensation : Most direct method but requires strict control of stoichiometry to avoid byproducts.

- Photochemical : Offers milder conditions but lower yields and specialized equipment needs.

- Mannich Base Route : Introduces additional functional groups, complicating purification but enabling structural diversification.

Analyse Des Réactions Chimiques

3-(4-((Phenylamino)phenyl)imino)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Applications De Recherche Scientifique

Anticancer Activity

The compound has been investigated for its cytotoxic properties against various cancer cell lines. Research indicates that derivatives of indolin-2-one structures exhibit significant anticancer activity due to their ability to induce apoptosis and inhibit tumor growth.

- Mechanism of Action : The compound interacts with cellular pathways that regulate apoptosis, potentially through the modulation of Bcl-2 family proteins and caspases. This interaction leads to increased apoptosis in cancer cells while sparing normal cells .

-

Case Studies :

- A study demonstrated that a related indolin-2-one derivative exhibited an IC50 value of 5 µM against breast cancer cell lines, indicating potent cytotoxicity .

- Another investigation highlighted the compound's ability to inhibit the proliferation of liver cancer cells by targeting specific signaling pathways involved in cell cycle regulation .

Enzyme Inhibition

3-(4-((Phenylamino)phenyl)imino)indolin-2-one has been explored as a potential inhibitor of various enzymes, particularly those involved in cancer progression and metabolic disorders.

- Src Kinase Inhibition : Recent studies have shown that certain derivatives can inhibit Src kinase activity, which is crucial in tumorigenesis. For example, compounds with similar scaffolds have demonstrated promising Src kinase inhibition with IC50 values ranging from 4.7 µM to 10 µM .

- Pharmacological Implications : The inhibition of Src kinase suggests potential therapeutic applications in treating cancers characterized by aberrant Src signaling. This aligns with the trend of developing targeted therapies that focus on specific molecular targets within cancer cells .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals.

- Synthesis of Derivatives : The synthesis of this compound can be achieved through various methods, including nucleophilic aromatic substitution and cyclization reactions. These reactions allow for the introduction of different substituents, leading to a library of compounds with varying biological activities .

- Applications in Material Science : Beyond medicinal chemistry, this compound's unique structure may lend itself to applications in material sciences, such as organic electronics and photonic devices. Its electronic properties can be tuned through structural modifications, making it a candidate for further exploration in these fields .

Data Tables

Mécanisme D'action

The mechanism of action of 3-(4-((Phenylamino)phenyl)imino)indolin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. The compound can modulate various signaling pathways, including the Akt, MAPK, and NF-κB pathways, leading to the suppression of inflammatory responses and inhibition of cancer cell growth .

Comparaison Avec Des Composés Similaires

The indolin-2-one scaffold is highly modifiable, allowing for diverse substitutions that influence physicochemical and biological properties. Below is a detailed comparison of 3-(4-((Phenylamino)phenyl)imino)indolin-2-one with structurally related analogs:

Key Observations :

Pharmacological Activities

Key Observations :

- The phenylamino phenyl substituent may enhance anti-inflammatory activity by mimicking diclofenac’s diaryl amine structure .

- Sulfonyl and oxadiazole groups improve antitumor potency via interactions with DNA or tubulin .

Physical and Spectroscopic Properties

| Property | This compound | N3 (Schiff base) | 4CTFI |

|---|---|---|---|

| Melting Point (°C) | 218–220 (estimated) | 215–217 | 185–190 |

| Molecular Weight (g/mol) | ~350 | 340 | 346 |

| Solubility | Low in water; soluble in DMSO | Moderate in ethanol | Low in polar solvents |

| UV-Vis λmax (nm) | 280–300 | 290 | 310 |

Key Observations :

- The phenylamino phenyl group reduces solubility compared to halogenated analogs (e.g., 4CTFI) due to increased hydrophobicity .

- Higher molecular weight correlates with lower yields in synthesis (e.g., 75–85% vs. 90% for simpler analogs like A1 in ) .

Activité Biologique

The compound 3-(4-((Phenylamino)phenyl)imino)indolin-2-one , also known as an indolinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy.

Chemical Structure and Synthesis

The structure of this compound features an indolinone core with a phenylamino substituent, which is pivotal for its biological activity. The synthesis typically involves the condensation of isatin derivatives with appropriate amines or hydrazines under controlled conditions. For instance, a recent study utilized a one-pot three-component reaction involving α-amino aryl ketones and indoles to yield various indolinone derivatives efficiently .

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. Its mechanism often involves the induction of apoptosis in cancer cells through various pathways:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells. The IC50 values indicate potent antiproliferative activity, comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action : The compound's mechanism may involve the modulation of key signaling pathways associated with cell proliferation and survival. For example, it has been shown to affect apoptosis-related gene expression and disrupt redox homeostasis within cancer cells .

Other Biological Activities

In addition to anticancer properties, derivatives of indolinones like this compound have exhibited:

Case Studies and Research Findings

Several case studies highlight the effectiveness of indolinone derivatives:

- Case Study on Anticancer Efficacy :

- Molecular Docking Studies :

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Q & A

Q. What are the common synthetic routes for preparing 3-(4-((phenylamino)phenyl)imino)indolin-2-one derivatives?

The primary method involves condensation reactions between isatin derivatives and substituted amines or aldehydes under acidic reflux conditions. For example:

- Schiff base formation : Reacting isatin with 4-aminophenol in ethanol or acetic acid yields imine derivatives (e.g., 3-(4-hydroxyphenylimino)indolin-2-one) .

- Benzylidene derivatives : Condensation of indolin-2-ones with 4-substituted cinnamaldehydes in acetic acid under reflux produces allylidene derivatives (e.g., 3-(4-substituted-phenyl)allylidene)indolin-2-one) .

- Substituent variation : Sodium hydride-mediated alkylation of nitrogen atoms in DMF enables further functionalization (e.g., introducing cyclohexyl or substituted phenyl groups) .

Q. Which spectroscopic and crystallographic methods confirm the structural integrity of these derivatives?

Key techniques include:

- FTIR : Identifies imine (C=N) and carbonyl (C=O) stretches (~1600–1650 cm⁻¹ and ~1700 cm⁻¹, respectively) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon frameworks .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., planar indolinone rings with dihedral angles <10° relative to phenylimino groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for VEGFR-2 inhibition?

SAR strategies involve:

- Substituent screening : Cyclohexyl groups at the piperazine position enhance VEGFR-2 inhibition compared to substituted phenyl groups (IC₅₀: 0.12 µM vs. 0.35–1.2 µM), likely due to improved hydrophobic interactions .

- Bioisosteric replacement : Replacing phenyl with heteroaromatic rings (e.g., pyridyl) may modulate binding affinity.

- In vitro assays : Use kinase inhibition assays (e.g., ELISA-based phosphorylation inhibition) to validate activity .

Q. What methodologies resolve contradictions in bioactivity data among structurally similar derivatives?

Contradictions (e.g., variable inhibitory potency) are addressed via:

- Comparative molecular docking : MOE or AutoDock simulations can identify steric clashes or unfavorable interactions (e.g., bulky substituents hindering active-site binding) .

- Free-energy calculations : MM-GBSA or MM-PBSA methods quantify binding energy differences between derivatives .

- In vitro-in silico correlation : Validate docking predictions with enzyme inhibition assays .

Q. How are reaction conditions optimized to achieve high yields in the synthesis of phosphinoyl-substituted derivatives?

Key parameters include:

- Catalyst-free conditions : Refluxing isatin with bis(3,5-dimethylphenyl)phosphine oxide in acetic acid achieves yields >90% .

- Temperature control : Maintaining 0°C during NaH-mediated alkylation minimizes side reactions (e.g., over-alkylation) .

- Substituent compatibility : Electron-withdrawing groups (e.g., nitro) on the indolinone ring require longer reaction times but do not significantly reduce yields .

Q. What computational approaches predict the nonlinear optical (NLO) properties of isatin-indole hybrids?

Methods include:

- UV-vis spectroscopy : Measure charge-transfer bands (e.g., λmax ~400 nm) to estimate intramolecular charge transfer, a key NLO driver .

- DFT calculations : Compute hyperpolarizability (β) and dipole moments using Gaussian09 at the B3LYP/6-311G(d,p) level .

- Solvatochromism studies : Correlate solvent polarity with spectral shifts to assess environmental effects on NLO activity .

Data Contradiction Analysis

Q. Why do cyclohexyl-substituted derivatives exhibit superior VEGFR-2 inhibition compared to phenyl analogs?

Evidence from molecular docking suggests:

- Hydrophobic interactions : Cyclohexyl groups occupy a hydrophobic pocket in VEGFR-2 (PDB: 3VHE) more effectively than planar phenyl groups .

- Steric effects : Bulky phenyl substituents may clash with Leu840 and Val848 residues, reducing binding affinity .

- Experimental validation : Cyclohexyl derivatives show 3–10× lower IC₅₀ values in kinase inhibition assays .

Methodological Best Practices

Q. How to evaluate regioselectivity challenges during alkylation of indolin-2-one derivatives?

Mitigation strategies include:

Q. What protocols ensure reproducibility in spectroscopic characterization?

Standardize:

- Sample preparation : Use deuterated DMSO for NMR to minimize solvent peaks .

- Crystallization conditions : Slow evaporation from ethanol/water mixtures (1:1 v/v) yields high-quality single crystals for X-ray analysis .

- Reference compounds : Include known indolin-2-one derivatives as internal standards during spectral assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.